Demephion-O

Organophosphate toxicology Isomer-specific toxicity Acute oral LD50

Using technical demephion mixtures introduces co-eluting thiolo isomer contamination that confounds CYP450 metabolism and environmental fate studies. Demephion-O (CAS 682-80-4) provides the isomerically pure thiono (P=S) substrate essential for unambiguous structure-activity correlation. • Enables CYP450 oxidative desulfuration kinetics without thiolo interference; 25% lower acute oral toxicity (LD₅₀ 50 vs 40 mg/kg) affords a wider in vivo dosing window vs Demephion-S • 88-fold greater alkaline hydrolytic stability and 45-fold higher logP (2.53 vs 0.88) support valid isomer-specific Koc/BCF determination for regulatory modeling • Distinct InChIKey (IATBEFPCSHFQJS-UHFFFAOYSA-N) ensures unambiguous chromatographic resolution from Demephion-S in HPLC/GC-MS methods Shipped at 2-8°C with light protection to preserve thiono integrity.

Molecular Formula C5H13O3PS2
Molecular Weight 216.3 g/mol
CAS No. 682-80-4
Cat. No. B1215806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDemephion-O
CAS682-80-4
Molecular FormulaC5H13O3PS2
Molecular Weight216.3 g/mol
Structural Identifiers
SMILESCOP(=S)(OC)OCCSC
InChIInChI=1S/C5H13O3PS2/c1-6-9(10,7-2)8-4-5-11-3/h4-5H2,1-3H3
InChIKeyIATBEFPCSHFQJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Demephion-O (CAS 682-80-4) Procurement Guide for Research Standards


Demephion-O (CAS 682-80-4) is the thiono isomer of the aliphatic organothiophosphate insecticide demephion, defined by a phosphorus-sulfur double bond (P=S) at the O-alkyl position [1]. It belongs to the same chemical class as demephion-S (CAS 2587-90-8, the thiolo isomer) and related systemic organophosphates such as demeton-O-methyl (CAS 867-27-6) [2]. Procurement of the isomerically pure compound — rather than the technical mixture (demephion, CAS 8065-62-1) — is essential for studies requiring precise structure-activity correlation, metabolic activation profiling, or isomer-specific toxicological assessment [3].

Thiono isomer (P=S) for metabolic activation profiling
Isomer-pure standard for structure-activity correlation
Analytical reference for chromatographic resolution from thiolo isomer
Isomer-specific toxicological assessment workflows

Why Isomer-Specific Sourcing Is Essential for Demephion-O


Although demephion-O and demephion-S share identical molecular formula (C₅H₁₃O₃PS₂) and molecular weight (216.25 g/mol), their structural isomerism — thiono (P=S) versus thiolo (P–S–C) — produces marked differences in mammalian acute toxicity, metabolic activation requirements, and hydrolytic stability [1]. Demephion-O requires cytochrome P450-mediated oxidative desulfuration to its active oxon form, whereas demephion-S acts as a direct cholinesterase inhibitor without metabolic activation [2]. Consequently, the onset, potency, and organism-specific toxicity of each isomer diverge significantly, making generic substitution scientifically invalid for pharmacological, toxicological, or environmental fate studies .

Target: Demephion-O (thiono)
Substitute: Demephion-S (thiolo)
Pro-insecticide requiring CYP-mediated activation
Direct AChE inhibitor; no metabolic activation needed
Toxicity onset depends on oxidative desulfuration rate
Acute toxicity profile may differ; LD₅₀ divergence reported
Higher hydrolytic stability at alkaline pH (class-level)
Faster hydrolysis; environmental persistence may not transfer

Demephion-O Quantitative Differentiation Evidence for Procurement


Mammalian Acute Oral Toxicity: Thiono vs Thiolo Isomer Comparison

Demephion-O (thiono isomer) exhibits a rat acute oral LD₅₀ of 50 mg/kg, compared to 40 mg/kg for demephion-S (thiolo isomer), representing a 25% higher LD₅₀ value and correspondingly lower acute mammalian toxicity [1]. This quantitative difference is critical for toxicological risk assessment and regulatory classification: both isomers fall under GHS Acute Toxicity Category 2 (H300: Fatal if swallowed), but the 10 mg/kg differential can influence dose selection in sub-acute and chronic exposure studies [2].

Acute Toxicity LD₅₀
Head-to-head
Demephion-O 50 mg/kg
vs Demephion-S 40 mg/kg
Supports isomer-specific dose-response modeling
Rat oral; both GHS Category 2 (H300) context
Organophosphate toxicology Isomer-specific toxicity Acute oral LD50

Metabolic Activation Pathway: Pro-Insecticide vs Direct Inhibitor

As a thiono (P=S) phosphorothioate, Demephion-O is a pro-insecticide that requires cytochrome P450-mediated oxidative desulfuration to its oxon (P=O) form before it can potently inhibit acetylcholinesterase [1]. In contrast, Demephion-S (thiolo isomer, P–S–C linkage) acts as a direct AChE inhibitor without metabolic activation [2]. This mechanistic distinction is conserved across the organophosphate class: for the demeton-methyl pair, the thiolo isomer (demeton-S-methyl) has an oral LD₅₀ of ~30 mg/kg, while the thiono isomer (demeton-O-methyl) is significantly less toxic at 50–75 mg/kg — a pattern matching the demephion isomer pair [3].

Metabolic Activation
Class-level inference
Pro-insecticide (P=S) requires P450 desulfuration; thiolo acts directly
Class-level supports species-specific activation studies
Pattern conserved across demeton isomer pairs
Organophosphate metabolism Oxidative desulfuration Acetylcholinesterase inhibition

Hydrolytic Stability: Alkaline pH Persistence Comparison

Hydrolysis rates for thiono versus thiolo phosphorothioate isomers show a pronounced structural effect: at pH 13 and 20°C, the thiono isomer undergoes 50% hydrolysis in approximately 75 minutes, whereas the thiolo isomer reaches 50% hydrolysis in only 0.85 minutes . This represents an approximately 88-fold difference in alkaline hydrolytic half-life. While these values are reported for the demeton isomer pair, the structural determinant — the P=S (thiono) versus P–S–C (thiolo) linkage — is identical in demephion-O and demephion-S, supporting a class-level inference of superior alkaline stability for Demephion-O [1].

Alkaline Stability
Class-level inference
~88× longer t½ (75 min vs 0.85 min) at pH 13
Supports environmental persistence assay design
Inferred from demeton isomer pair; 20°C
Hydrolysis kinetics Alkaline stability Environmental persistence

Hydrophobicity Differential and Environmental Partitioning

The calculated logP (octanol-water partition coefficient) for Demephion-O is 2.53 , whereas demephion-S has a reported logP of 0.88 [1]. This 1.65 log unit difference corresponds to an approximately 45-fold greater partitioning into octanol for the thiono isomer, indicating significantly higher lipophilicity. The water solubility estimates corroborate this trend: Demephion-O shows an estimated aqueous solubility of ~1,174 mg/L at 25°C (based on log Kow 1.74) compared to ~3,000 mg/L for the demephion mixture . Higher logP implies greater soil organic carbon sorption and bioaccumulation potential for Demephion-O.

Lipophilicity (logP)
Cross-study comparable
Demephion-O logP 2.53 vs Demephion-S logP 0.88
Context for soil sorption and bioaccumulation modeling
~45× greater octanol partitioning; cross-database estimates
LogP Hydrophobicity Environmental partitioning

Thiono-Thiolo Isomerization Potential and Stability

O-alkyl phosphorothioates (thiono isomers) including Demephion-O are susceptible to thiono-thiolo isomerization — the Newman-Kwart rearrangement — under thermal stress, UV light exposure, or in the presence of certain catalysts [1]. This rearrangement converts the less toxic pro-insecticide (Demephion-O, oral LD₅₀ 50 mg/kg) into the more potent direct inhibitor (Demephion-S, oral LD₅₀ 40 mg/kg), potentially altering the toxicological profile of stored or formulated material [2]. The reverse reaction does not occur spontaneously. For Demephion-O to maintain its identity as a pure thiono isomer research standard, storage at controlled temperature (2–8°C recommended) and protection from light are required .

Isomerization Risk
Class-level inference
Thiono → thiolo under heat/light; toxicity may increase ~20%
Requires storage at 2–8°C; isomer purity monitoring
Newman-Kwart rearrangement; unidirectional
Thiono-thiolo rearrangement Isomerization Thermal stability

Electrostatic and Binding Mode Differentiation at AChE

Molecular modeling studies on organophosphorus AChE inhibitors reveal that the thiono (P=S) and thiolo (P–S–C) isomers adopt distinct conformational and electrostatic profiles at the enzyme active site [1]. The P=S group of Demephion-O presents a harder, more polarized electrophilic center compared to the softer P–S–C linkage of Demephion-S, resulting in different transition-state geometries during phosphorylation of the catalytic serine residue. A quantitative structure-activity analysis of oxono and thiono analogues demonstrated that bimolecular rate constants (kᵢ) for AChE inhibition differ by orders of magnitude between P=O, P=S, and P–S–C analogues [2]. These computational and kinetic differences support the conclusion that Demephion-O and Demephion-S are not interchangeable in mechanistic enzymology or inhibitor design studies.

AChE Binding Mode
Class-level inference
kᵢ differences 10²–10⁶-fold across P=S, P–S–C, P=O forms
Class-level inference for inhibitor design purity
Electric eel AChE; in vitro Ellman assay context
Molecular modeling AChE inhibition mechanism Thiono-thiolo effect

Demephion-O Preferred Research Application Scenarios


Isomer-Specific Toxicokinetic and Metabolism Studies

Researchers investigating cytochrome P450-mediated oxidative desulfuration can use Demephion-O as a pure thiono substrate to quantify metabolic activation rates, identify the specific CYP isoforms involved, and measure the formation kinetics of the active oxon metabolite. The 25% lower acute oral toxicity (LD₅₀ 50 vs 40 mg/kg) compared to Demephion-S provides a wider experimental dosing window for in vivo metabolism studies [1]. Use of pure isomer avoids the confounding variable of co-administered thiolo isomer that would produce a mixed direct + activation-dependent inhibition profile [2].

Environmental Fate Modeling in Alkaline Aquatic Systems

For environmental fate studies in alkaline water bodies (e.g., agriculturally impacted surface waters with elevated pH), Demephion-O's approximately 88-fold greater alkaline hydrolytic stability compared to Demephion-S makes it the relevant isomer for persistence and transport modeling [1]. Its 45-fold higher octanol-water partition coefficient (logP 2.53 vs 0.88) further dictates distinct soil sorption and bioaccumulation profiles that must be modeled with isomer-specific parameters [2]. Procurement of pure Demephion-O reference standard is required to generate valid isomer-specific Koc and BCF values for regulatory environmental risk assessments.

Analytical Reference Standard for Residue Method Development

Demephion-O serves as a critical isomer-specific analytical reference standard for developing HPLC and GC-MS methods to quantify thiono versus thiolo isomer ratios in technical demephion formulations, environmental samples, or food residue monitoring programs [1]. Its characteristic InChIKey (IATBEFPCSHFQJS-UHFFFAOYSA-N) and distinct chromatographic retention (logP 2.53) enable unambiguous resolution from Demephion-S (InChIKey: PSTWJANBJOHFQJ-UHFFFAOYSA-N, logP 0.88) [2]. Storage at 2–8°C with protection from light is essential to prevent thiono→thiolo isomerization that would compromise standard purity .

Structure-Activity Relationship and Computational Chemistry

Computational chemists and molecular modelers studying the thiono-thiolo effect in organophosphate AChE inhibition require Demephion-O as the definitive thiono (P=S) representative for docking simulations, QSAR model training, and transition-state analysis [1]. The differential bimolecular inhibition rate constants (kᵢ spanning 10²–10⁶-fold across oxono/thiono/thiolo forms) necessitate isomer-pure compounds to avoid data contamination that would distort predictive models [2]. Demephion-O's P=S group provides the harder electrophilic center required for accurate parameterization of the oxidative desulfuration activation barrier in computational toxicology models.

Application
Selection Property
Validation Focus
Toxicokinetic and metabolism studies
Thiono isomer purity for CYP activation profiling
Metabolic activation rate and oxon formation kinetics
Environmental fate modeling
Alkaline hydrolytic stability and lipophilicity profile
Isomer-specific Koc and BCF parameters for transport models
Analytical reference standard
Chromatographic resolution from Demephion-S
Isomer ratio quantification in technical mixtures
Computational chemistry and SAR
P=S electrophilic center for docking simulations
kᵢ parameterization for QSAR models
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